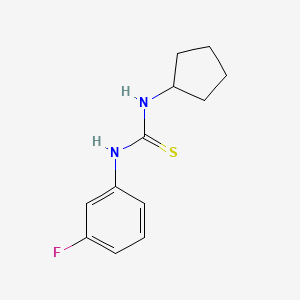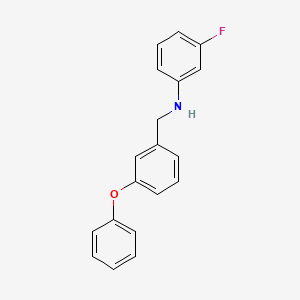
bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate
描述
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate, also known as Fmoc-Cl, is a widely used reagent in organic chemistry for the protection of amino groups during peptide synthesis. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. The compound has a molecular formula of C21H16N2O4 and a molecular weight of 364.36 g/mol.
作用机制
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is a reactive reagent that reacts with the amino group of an amino acid to form a carbamate linkage. This reaction protects the amino group from further reaction, allowing selective activation of the carboxyl group for peptide bond formation. The Fmoc group can be removed using a mild base such as piperidine, which regenerates the free amino group for further reaction.
Biochemical and Physiological Effects:
bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate itself has no known biochemical or physiological effects, as it is primarily used as a reagent in chemical synthesis. However, peptides synthesized using bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate may have a wide range of biological effects depending on their sequence and structure.
实验室实验的优点和局限性
One of the main advantages of using bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate for peptide synthesis is its high reactivity and selectivity, which allows for efficient and selective protection of amino groups. Additionally, the Fmoc group is easily removed under mild conditions, allowing for easy deprotection and purification of the synthesized peptide. However, bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is a hazardous reagent that requires careful handling and disposal, and its use may result in the generation of toxic byproducts.
未来方向
There are several areas of future research related to bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate and peptide synthesis. One area of interest is the development of new protecting groups that may offer improved selectivity and efficiency for amino group protection. Additionally, the development of new methods for peptide synthesis, such as solid-phase synthesis and microwave-assisted synthesis, may offer advantages over traditional solution-phase synthesis methods. Finally, the use of peptides and peptidomimetics in drug discovery and development continues to be an active area of research, with the potential for new therapeutics targeting a wide range of diseases and conditions.
合成方法
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is typically synthesized by the reaction of 9-fluorenylmethyl chloroformate with 4-methylphenylenediamine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the final product by reaction with hydrogen chloride.
科学研究应用
Bis(2-furylmethyl) (methylenedi-4,1-phenylene)biscarbamate is widely used in the synthesis of peptides and peptidomimetics, which have a wide range of applications in biological research and drug discovery. Peptides are important molecules in biological systems, and their synthesis is of great interest to researchers in fields such as biochemistry, pharmacology, and biotechnology.
属性
IUPAC Name |
furan-2-ylmethyl N-[4-[[4-(furan-2-ylmethoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-24(32-16-22-3-1-13-30-22)26-20-9-5-18(6-10-20)15-19-7-11-21(12-8-19)27-25(29)33-17-23-4-2-14-31-23/h1-14H,15-17H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQLRZFQTDYMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)OCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144842 | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60387-40-8 | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60387-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (methylenedi-4,1-phenylene)bis-, bis(2-furanylmethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)

![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
![6-methyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772751.png)
